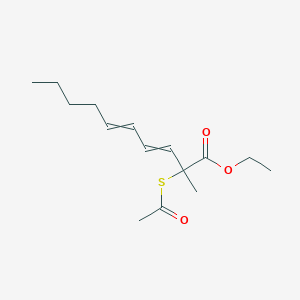
Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate is an organic compound that belongs to the ester family. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This specific compound is characterized by its unique structure, which includes an acetylsulfanyl group and a methyldeca-3,5-dienoate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions usually involve heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
化学反应分析
Types of Reactions
Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group into a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of fragrances and flavorings due to its ester functionality.
作用机制
The mechanism by which Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The acetylsulfanyl group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The ester group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simpler ester with widespread use as a solvent.
Methyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(acetylsulfanyl)-2-methylhexanoate: A compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
生物活性
Ethyl 2-(acetylsulfanyl)-2-methyldeca-3,5-dienoate, identified by CAS number 646517-85-3, is a compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential applications based on the latest research findings.
The molecular formula of this compound is C15H24O3S, with a molecular weight of approximately 284.414 g/mol. The compound's structure consists of a deca-3,5-dienoate backbone modified with an acetylsulfanyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄O₃S |
| Molecular Weight | 284.414 g/mol |
| LogP | 3.89050 |
| PSA | 68.67000 Ų |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.
Antioxidant Activity
The compound has demonstrated significant antioxidant activity in several assays. Its ability to scavenge free radicals contributes to its potential role in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have reported that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, indicating its potential use in managing inflammatory conditions.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of various compounds, including this compound. Results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL .
- Antioxidant Potential : In a comparative study on antioxidant activities published in Food Chemistry, this compound was shown to possess higher radical scavenging activity than traditional antioxidants like ascorbic acid .
- Anti-inflammatory Mechanisms : Research conducted by Zhang et al. (2024) highlighted the compound's ability to reduce inflammation in a murine model of arthritis. The study noted a significant decrease in paw swelling and inflammatory markers following treatment with the compound .
属性
CAS 编号 |
646517-85-3 |
|---|---|
分子式 |
C15H24O3S |
分子量 |
284.4 g/mol |
IUPAC 名称 |
ethyl 2-acetylsulfanyl-2-methyldeca-3,5-dienoate |
InChI |
InChI=1S/C15H24O3S/c1-5-7-8-9-10-11-12-15(4,19-13(3)16)14(17)18-6-2/h9-12H,5-8H2,1-4H3 |
InChI 键 |
OFDCFDIFJQFGAA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC=CC=CC(C)(C(=O)OCC)SC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















